molecular formula C18H21NO3 B14055353 Methyl 8-isobutyl-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylate

Methyl 8-isobutyl-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylate

Cat. No.: B14055353
M. Wt: 299.4 g/mol
InChI Key: TXNHQVSGEDMACN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-isobutyl-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions . The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the isoxazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 8-isobutyl-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Methyl 8-isobutyl-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 8-isobutyl-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Methyl 8-isobutyl-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylate include:

Uniqueness

What sets this compound apart is its unique structure, which combines an isoxazole ring with a benzo-cyclohepta framework. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C18H21NO3

Molecular Weight

299.4 g/mol

IUPAC Name

methyl 12-(2-methylpropyl)-3-oxa-4-azatricyclo[8.4.0.02,6]tetradeca-1(10),2(6),4,11,13-pentaene-5-carboxylate

InChI

InChI=1S/C18H21NO3/c1-11(2)9-12-7-8-14-13(10-12)5-4-6-15-16(18(20)21-3)19-22-17(14)15/h7-8,10-11H,4-6,9H2,1-3H3

InChI Key

TXNHQVSGEDMACN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC2=C(C=C1)C3=C(CCC2)C(=NO3)C(=O)OC

Origin of Product

United States

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